Z-Gly-pro-phe-pro-leu-OH
Description
Overview of Synthetic Peptides in Biological Systems
Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. nih.govexplorationpub.com They can function as hormones, neurotransmitters, and immune modulators, among other critical roles. nih.govcreative-enzymes.com Synthetic peptides, those created in a laboratory, are invaluable tools that allow scientists to investigate these functions with high precision. creative-enzymes.comfrontiersin.org
The laboratory synthesis of peptides, most commonly through solid-phase peptide synthesis (SPPS), enables the creation of specific amino acid sequences. creative-enzymes.comfrontiersin.org This control allows for the production of peptides that can mimic natural ones, helping to elucidate their structure-activity relationships. explorationpub.com Furthermore, synthetic peptides can be modified to enhance their properties, such as stability and binding affinity, by incorporating non-proteinogenic amino acids or altering their backbone structure. frontiersin.orgbohrium.com These modifications are crucial for developing peptides with therapeutic potential, as they can improve resistance to enzymatic degradation. bohrium.com
Synthetic peptides are instrumental in various research fields, including drug development, where they are designed to target specific proteins or cells involved in diseases like cancer and diabetes. creative-enzymes.com They are also vital in vaccine development and hormone therapies. creative-enzymes.com The ability to generate exact copies of protein fragments makes synthetic peptides excellent mimics for studying protein-protein interactions, which are central to many diseases. frontiersin.orgbohrium.com
Significance of Z-Gly-Pro-Phe-Pro-Leu-OH in Peptide Therapeutics and Bioactive Compound Research
The peptide this compound is a specific sequence of five amino acids: Glycine (B1666218), Proline, Phenylalanine, Proline, and Leucine (B10760876). The "Z" at the N-terminus represents a benzyloxycarbonyl group, a protecting group often used in peptide synthesis, while the "OH" at the C-terminus indicates a free carboxyl group. peptide.combachem.com This structure is significant for several reasons in the realm of bioactive compound research.
Proline-Rich Peptide Characteristics: This peptide is characterized as a proline-rich peptide (PRP) due to the presence of two proline residues. PRPs are a diverse group of molecules known for a range of biological activities, including antimicrobial, immunomodulatory, and antioxidant properties. nih.govresearchgate.net The unique structure conferred by proline residues, often a left-handed-polyproline-II helix, is crucial for their function and their ability to modulate protein-protein interactions in cell signaling pathways. nih.govresearchgate.net The study of PRPs is a promising area for the development of new peptide-based drugs. nih.govnih.gov
Research Applications: this compound has been identified as an inhibitor of the desquamation process in human skin, suggesting its potential application in cosmetics and dermatology. bachem.comscribd.com Research into similar proline-containing peptides has revealed their importance in various biological contexts. For instance, studies on post-proline cleaving enzymes, which are implicated in neurodegenerative diseases, utilize synthetic peptides to understand enzyme specificity and activity. dcu.iedcu.ie The sequence Gly-Pro-Phe is a known substrate for such enzymes, highlighting the relevance of the this compound structure in neurobiological research. dcu.ie
The table below summarizes key details of the this compound peptide.
| Property | Description |
| Sequence | Gly-Pro-Phe-Pro-Leu |
| N-Terminal Modification | Benzyloxycarbonyl (Z) group |
| C-Terminal Modification | Free Carboxyl (OH) group |
| Peptide Class | Proline-Rich Peptide (PRP) |
| Known Biological Role | Inhibitor of human skin desquamation bachem.comscribd.com |
Furthermore, the individual amino acids in the peptide chain contribute to its potential bioactivity. Phenylalanine is a hydrophobic aromatic amino acid often included in the design of antimicrobial peptides. researchgate.net The presence of proline can induce specific secondary structures, forcing the peptide into a required higher-order conformation. researchgate.net
The investigation of peptides like this compound is part of a broader effort to understand the relationship between peptide structure and function. For example, research on bitter peptides from casein has identified sequences like H-Gly-Pro-Phe-Pro-Ile-Ile-Val-OH, which shares a core motif with the subject peptide, indicating the importance of this sequence in sensory science as well. ethz.ch
Compound Index
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N5O8/c1-23(2)19-27(34(45)46)38-32(43)29-16-10-18-40(29)33(44)26(20-24-11-5-3-6-12-24)37-31(42)28-15-9-17-39(28)30(41)21-36-35(47)48-22-25-13-7-4-8-14-25/h3-8,11-14,23,26-29H,9-10,15-22H2,1-2H3,(H,36,47)(H,37,42)(H,38,43)(H,45,46)/t26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNVGZIRPDUFOZ-DZUOILHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Peptide Chemistry for Z Gly Pro Phe Pro Leu Oh
Solid-Phase Peptide Synthesis Approaches for Z-Gly-Pro-Phe-Pro-Leu-OH
Solid-Phase Peptide Synthesis (SPPS) represents a cornerstone of modern peptide chemistry, offering significant advantages over solution-phase methods, such as ease of purification and the ability to drive reactions to completion using excess reagents. thieme-connect.de The synthesis of this compound on a solid support involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.
The process commences with the attachment of the C-terminal amino acid, Leucine (B10760876), to a suitable resin, such as a 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin. This resin is favored for its acid-lability, which allows for the cleavage of the final peptide under mild acidic conditions, preserving the acid-sensitive Z-group. google.com The synthesis proceeds through iterative cycles of deprotection and coupling. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is commonly used for temporary Nα-amino protection. It is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). bachem.com
Following the deprotection of the previous amino acid, the next Fmoc-protected amino acid in the sequence (Pro, Phe, Pro) is activated and coupled. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as OxymaPure (ethyl cyanohydroxyiminoacetate) to minimize racemization. acs.org For the final step, Nα-benzyloxycarbonyl-glycine (Z-Gly-OH) is coupled to the resin-bound H-Pro-Phe-Pro-Leu-OH. Once the full sequence is assembled, the peptide is cleaved from the resin. A mild acidic cocktail, for instance, a low concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), is used to release the peptide while keeping the N-terminal Z-group intact. google.com
Table 1: Hypothetical SPPS Cycle for this compound This table outlines the key steps in a typical Fmoc-based solid-phase synthesis for the target peptide.
| Step | Action | Reagents and Solvents | Amino Acid Attached |
| 1 | Resin Loading | Fmoc-Leu-OH, DIPEA, DCM/DMF | Leucine |
| 2 | Fmoc Deprotection | 20% Piperidine in DMF | - |
| 3 | Coupling | Fmoc-Pro-OH, DIC, Oxyma, DMF | Proline |
| 4 | Fmoc Deprotection | 20% Piperidine in DMF | - |
| 5 | Coupling | Fmoc-Phe-OH, DIC, Oxyma, DMF | Phenylalanine |
| 6 | Fmoc Deprotection | 20% Piperidine in DMF | - |
| 7 | Coupling | Fmoc-Pro-OH, DIC, Oxyma, DMF | Proline |
| 8 | Fmoc Deprotection | 20% Piperidine in DMF | - |
| 9 | Coupling | Z-Gly-OH, DIC, Oxyma, DMF | Glycine (B1666218) |
| 10 | Cleavage | 1-2% TFA in DCM | - |
Solution-Phase Peptide Synthesis Techniques for this compound
Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. researchgate.net It involves the reaction of amino acid or peptide segments in a suitable solvent system. While often more labor-intensive than solid-phase methods due to the need for purification after each step, it remains highly valuable, particularly for large-scale synthesis and the preparation of peptide fragments. thieme-connect.de
For a pentapeptide like this compound, synthesis can proceed via two main strategies:
Stepwise Elongation : This involves the sequential addition of single protected amino acids to the growing peptide chain, starting from the C-terminus (Leucine). thieme-connect.de For instance, Z-Gly would be coupled to H-Pro-Phe-Pro-Leu-OH that has been synthesized and purified in previous steps. Each coupling and deprotection step requires purification, often by crystallization or chromatography, which can be challenging as the peptide chain grows and its solubility properties change. thieme-connect.de
Fragment Condensation : This approach involves synthesizing smaller peptide fragments and then coupling them together. For this compound, a plausible strategy would be to synthesize the dipeptide Z-Gly-Pro-OH and the tripeptide H-Phe-Pro-Leu-OH separately. These two fragments are then coupled to form the final pentapeptide. This method can improve solubility and facilitate purification of intermediates. rsc.org The use of modern, efficient coupling reagents like propylphosphonic anhydride (B1165640) (T3P®) has been shown to facilitate rapid and clean fragment condensations in green solvents like ethyl acetate. rsc.org A key challenge in fragment condensation is minimizing the risk of racemization at the C-terminal residue of the acylating fragment.
Protective Group Strategies in this compound Synthesis
The selection of appropriate protecting groups is fundamental to a successful peptide synthesis, preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. thieme-connect.de The synthesis of this compound requires the strategic use of temporary and permanent protecting groups.
The Benzyloxycarbonyl (Z or Cbz) group is used for the permanent protection of the N-terminal α-amino group of Glycine. bachem.com Introduced by Bergmann and Zervas, the Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions used for Boc removal. thieme-connect.dethieme-connect.de It is typically cleaved under reductive conditions, most commonly via catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst, Pd/C), which leaves most other functional groups and the peptide bonds intact. bachem.comthieme-connect.de
For temporary protection of the α-amino group during chain elongation (in SPPS or stepwise solution synthesis), the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups are standard choices. researchgate.net The Fmoc group is base-labile, removed with piperidine, while the Boc group is acid-labile, removed with acids like TFA. bachem.comresearchgate.net The choice between Fmoc/tBu and Boc/Bzl strategies dictates the entire synthetic plan, including the choice of resin and side-chain protecting groups. thieme-connect.de
Table 2: Comparison of Common Nα-Protecting Groups in Peptide Synthesis This table compares the properties and cleavage conditions of the primary protecting groups relevant to the synthesis of the target peptide.
| Protecting Group | Abbreviation | Chemical Name | Cleavage Condition | Stability |
| Benzyloxycarbonyl | Z, Cbz | Benzyloxycarbonyl | Catalytic Hydrogenation (H₂/Pd) | Stable to mild acid and base |
| 9-Fluorenylmethoxycarbonyl | Fmoc | 9-Fluorenylmethoxycarbonyl | Base (e.g., Piperidine) | Stable to mild acid and hydrogenation |
| tert-Butoxycarbonyl | Boc | tert-Butoxycarbonyl | Strong Acid (e.g., TFA) | Stable to base and hydrogenation |
Purification and Characterization Paradigms in this compound Production
Following synthesis and cleavage from the resin (if applicable), the crude peptide must be purified and its identity confirmed.
Purification : The primary method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or byproducts from cleavage. The crude peptide mixture is dissolved in an aqueous solvent and loaded onto a column packed with a nonpolar stationary phase (e.g., C18 silica). Elution is achieved by applying a gradient of increasing organic solvent concentration, typically acetonitrile, in water. beilstein-journals.org Both solvents are usually modified with a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to yield the final product as a white, fluffy powder.
Characterization : Once purified, the identity and purity of this compound are confirmed using a combination of analytical techniques:
Analytical RP-HPLC : Used to assess the purity of the final product. The peptide is run on an analytical HPLC column, and the area of the product peak relative to the total area of all peaks provides a quantitative measure of purity, which is typically expected to be >95% for research-grade peptides.
Mass Spectrometry (MS) : This is essential for confirming the molecular identity of the peptide. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to measure the molecular weight of the peptide. The experimentally determined mass should match the calculated theoretical mass. beilstein-journals.org
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can be used for detailed structural confirmation, providing information about the specific protons and carbons in the peptide structure, though it is more commonly employed for structural biology studies than for routine characterization.
Table 3: Analytical Data for this compound This table provides the key chemical and physical properties for the characterization of the target peptide.
| Property | Value | Source |
| Molecular Formula | C₃₅H₄₅N₅O₈ | chemsrc.com |
| Molecular Weight | 663.76 g/mol | chemsrc.com |
| Exact Mass | 663.32700 Da | chemsrc.com |
| Appearance | White to off-white solid (assumed post-lyophilization) | - |
| Purity (Typical) | ≥95% (as determined by HPLC) |
Mechanistic Elucidation of Z Gly Pro Phe Pro Leu Oh Biological Activities
Investigation of Serine Proteinase Inhibition by Z-Gly-Pro-Phe-Pro-Leu-OH
The primary mechanism of action attributed to this compound is the inhibition of serine proteinases. glpbio.combachem.com These enzymes are critical in numerous physiological and pathological processes, and in the skin, they are key regulators of epidermal turnover.
This compound has been identified as an inhibitor of serine proteinases. glpbio.com The primary targets of this peptide in the skin are understood to be the stratum corneum chymotryptic enzyme (SCCE), also known as kallikrein-related peptidase 7 (KLK7), and the stratum corneum tryptic enzyme (SCTE), or kallikrein-related peptidase 5 (KLK5). google.comgoogle.com These enzymes are instrumental in the process of desquamation. google.com
While the specific inhibition equilibrium constants (Ki) and IC50 values for this compound against KLK5 and KLK7 are not extensively detailed in publicly available scientific literature, the kinetics of inhibitors targeting these proteases have been studied. For instance, the endogenous inhibitor LEKTI (lympho-epithelial Kazal-type-related inhibitor) demonstrates potent inhibition of these kallikreins, with Ki values in the nanomolar range, indicating a very tight and specific binding interaction. nih.govmolbiolcell.orgresearchgate.net This tight regulation is crucial for maintaining skin homeostasis. The inhibitory activity of synthetic peptides like this compound is designed to mimic such endogenous control mechanisms.
To provide context for the potency of inhibitors targeting these epidermal serine proteases, the following table summarizes kinetic data for known inhibitors of KLK5 and KLK7.
| Inhibitor | Target Protease | Inhibition Constant (Ki) | pH | Reference |
| LEKTI fragments (domains 6-8/9-12) | rhK5 (recombinant human Kallikrein 5) | 1.2-5.5 nM | 8.0 | nih.gov |
| LEKTI fragments (domains 6-8/9-12) | rhK5 (recombinant human Kallikrein 5) | 10-20 nM | 5.0 | nih.gov |
| LEKTI fragment (D8–D11) | KLK5 | 3.7 nM | N/A | molbiolcell.org |
| LEKTI fragment (6-9') | rhK7 (recombinant human Kallikrein 7) | 11 nM | 8.0 | nih.govresearchgate.net |
| LEKTI fragment (D8–D11) | KLK7 | 34.8 nM | N/A | molbiolcell.org |
| SFTI-WCTF (synthetic peptide) | KLK7 | IC50 of 173.9 nM | 7.4 | qut.edu.au |
This table provides contextual data on known inhibitors of skin-relevant serine proteases. Specific kinetic data for this compound is not available in the cited literature.
Specific molecular docking and binding affinity studies for this compound are not widely published. However, analysis of its target enzymes provides insight into the likely binding mechanism. Human kallikrein 7 (KLK7) possesses a chymotrypsin-like specificity, with a unique S1 pocket that preferentially accommodates P1 tyrosine residues, though it also cleaves after phenylalanine. pnas.org The active site is further characterized by a short 70-80 loop, distinguishing it from other kallikreins. pnas.org
Molecular modeling of other peptide inhibitors with kallikreins, such as the sunflower trypsin inhibitor-1 (SFTI-1), demonstrates that inhibition is achieved by the insertion of a substrate-like loop into the enzyme's active site, forming an extended β-sheet and effectively blocking substrate access. qut.edu.au Given the peptide nature of this compound, it is hypothesized to interact with the active sites of KLK5 and KLK7 in a similar competitive, substrate-like manner. The proline residues within its sequence likely impart specific conformational properties that influence its binding affinity and stability. medchemexpress.com
Mechanisms Underlying this compound Inhibition of Human Skin Desquamation
The most well-documented biological effect of this compound is its ability to inhibit the desquamation of human skin. glpbio.combachem.com This activity is a direct consequence of its inhibitory effect on epidermal serine proteases.
Skin desquamation, the process of shedding dead cells (corneocytes) from the surface of the stratum corneum, is a highly regulated proteolytic event. google.com The integrity of the stratum corneum is maintained by proteinaceous structures called corneodesmosomes, which act as intercellular rivets. The degradation of these structures is essential for controlled cell shedding.
Several key proteins involved in this process are targeted by serine proteases.
| Protein Class | Specific Protein | Function | Proteolytic Enzyme(s) | Reference |
| Corneodesmosomal Proteins | Desmoglein 1 (DSG1) | Cell-cell adhesion | KLK5, KLK14 | google.comgoogle.com |
| Desmocollin 1 (DSC1) | Cell-cell adhesion | KLK5, KLK7 | google.com | |
| Corneodesmosin (CDSN) | Cell-cell adhesion | KLK5, KLK7, KLK8 | google.comgoogle.com | |
| Serine Proteases | Kallikrein-related peptidase 5 (KLK5) | Trypsin-like enzyme, degrades corneodesmosomes, activates other KLKs | - | google.comgoogle.com |
| Kallikrein-related peptidase 7 (KLK7) | Chymotrypsin-like enzyme, degrades corneodesmosomes | Activated by KLK5 | google.comgoogle.com | |
| Kallikrein-related peptidase 14 (KLK14) | Trypsin-like enzyme, degrades corneodesmosomes, activates other KLKs | - | google.com |
The mechanism of this compound in inhibiting desquamation is the downregulation of this proteolytic cascade. By inhibiting the activity of key enzymes like KLK5 and KLK7, the peptide prevents the premature or excessive breakdown of corneodesmosomal proteins such as desmoglein 1 and corneodesmosin. google.com This leads to a more regulated and normalized rate of cell shedding, preventing the visible signs of excessive desquamation or scaling.
The regulation of desquamation is fundamental to skin homeostasis and the maintenance of a competent skin barrier. The stratum corneum is the primary defense against external aggressors and prevents excessive water loss. Aberrant or elevated serine protease activity can lead to a compromised skin barrier, as seen in conditions like atopic dermatitis and psoriasis, where increased desquamation is a characteristic feature. google.com
By inhibiting the excessive proteolytic activity that leads to the degradation of cell adhesion structures, this compound helps to preserve the structural integrity of the stratum corneum. This reinforcement of the epidermal barrier enhances its protective function and helps to maintain adequate skin hydration. diva-portal.org The controlled activity of serine proteases and their inhibitors is a delicate balance, and the introduction of a topical inhibitor like this compound can help restore this balance when it is perturbed. researchgate.net
This compound in Protein Synthesis Modulation Studies
While many peptides used in cosmetic formulations are signal peptides designed to stimulate the synthesis of extracellular matrix proteins like collagen and elastin, there is no scientific evidence in the reviewed literature to indicate that this compound functions through this mechanism. mdpi.com For example, collagen-derived dipeptides such as Proline-Hydroxyproline (Pro-Hyp) and Glycine-Proline (Gly-Pro) have been shown to stimulate fibroblast proliferation and the synthesis of hyaluronic acid and collagen. wellnex-collagen.comacs.org
The established mechanism of action for this compound is centered on the inhibition of enzymatic activity (proteolysis) rather than the stimulation of protein synthesis. Its primary role is to regulate epidermal turnover by controlling desquamation, not to act as a building block or a signaling molecule for dermal protein production.
Analysis of this compound in Enzyme Activity Modulation Beyond Serine Proteinases
While the peptide sequence Gly-Pro-Phe-Pro-Leu is recognized for its inhibitory effects on serine proteinases, particularly in the context of skin desquamation, its potential to modulate other classes of enzymes is an area of significant research interest. glpbio.comglpbio.com The structural characteristics of this compound, a synthetically modified pentapeptide, suggest a broader range of interactions with enzymes beyond the classical serine proteinase family. The presence of multiple proline residues and bulky hydrophobic amino acids (phenylalanine and leucine) are key determinants of its specificity and mechanism of action. cymitquimica.com
Research into structurally similar peptides provides compelling evidence for activity against other enzyme systems. A notable example is the tetrapeptide aldehyde Z-Gly-Pro-Phe-Leu-CHO, which acts as a potent and selective inhibitor of the proteasome. abmole.comtargetmol.commedchemexpress.com The proteasome is a complex multi-catalytic protease responsible for degrading intracellular proteins, and it possesses several distinct peptidase activities. Z-Gly-Pro-Phe-Leu-CHO has been shown to inhibit the chymotrypsin-like, branched-chain amino acid-preferring, and small neutral amino acid-preferring activities of the proteasome, as well as its peptidyl-glutamyl peptide hydrolyzing activity. targetmol.commedchemexpress.com This suggests that the core Gly-Pro-Phe-Leu sequence, shared in part by this compound, has an affinity for the active sites of proteasomal subunits.
Furthermore, the field of proline-specific peptidases, which includes enzymes like prolyl oligopeptidase (POP), represents another potential target class. mostwiedzy.pl These enzymes are unique in their ability to cleave peptide bonds involving proline residues. mostwiedzy.pl Synthetic peptides such as Z-Gly-Pro-Leu-Gly-Pro are utilized as substrates and tools to study the activity and function of these enzymes. mostwiedzy.plchemimpex.com Studies on a novel enzyme, Z-pro-prolinal-Insensitive-Peptidase (ZIP), also utilize proline-containing synthetic peptides like Z-Gly-Pro-AMC to characterize its substrate specificity, highlighting the utility of such compounds in exploring the broader landscape of proline-specific enzyme activity. dcu.ieresearchgate.net
Table 1: Inhibitory Activity of a Structurally Related Peptide on Proteasomal Activities
| Enzyme/Activity | Inhibitor | Parameter | Value (µM) | Reference |
|---|---|---|---|---|
| Proteasome (Chymotrypsin-like activity) | Z-Gly-Pro-Phe-Leu-CHO | Ki | 40.5 | targetmol.commedchemexpress.com |
| Proteasome (Branched chain amino acid preferring activity) | Z-Gly-Pro-Phe-Leu-CHO | Ki | 1.5 | targetmol.commedchemexpress.com |
| Proteasome (Small neutral amino acid preferring activity) | Z-Gly-Pro-Phe-Leu-CHO | Ki | 2.3 | targetmol.commedchemexpress.com |
| Proteasome (Peptidyl-glutamyl peptide hydrolyzing activity) | Z-Gly-Pro-Phe-Leu-CHO | IC50 | 3.1 | targetmol.commedchemexpress.com |
Receptor Binding Assays and Ligand-Receptor Interactions of this compound
The interaction of peptides with cellular receptors is fundamental to many physiological processes. While specific receptor binding data for this compound is not extensively documented in public literature, its structural features allow for informed hypotheses regarding its potential ligand-receptor interactions. Peptidomimetics and synthetic peptides are frequently designed to target specific receptors by mimicking the binding motifs of endogenous peptide ligands. diva-portal.orgnih.gov
The methodology for assessing such interactions involves a variety of receptor binding assays. These assays quantify the affinity of a ligand for a receptor, typically by measuring the displacement of a radiolabeled or fluorescently tagged ligand of known affinity. The key parameters derived are the dissociation constant (Kd) or the inhibitory constant (Ki), which indicate the concentration of the ligand required to occupy 50% of the receptors.
The structure of this compound contains several elements crucial for molecular recognition at a receptor binding pocket:
Hydrophobic Residues: Phenylalanine (Phe) and Leucine (B10760876) (Leu) provide bulky, nonpolar side chains that can engage in hydrophobic or van der Waals interactions within a receptor's binding site. Such interactions are critical for the binding of many peptide ligands, such as GLP-1 to its receptor. nih.gov
Proline Residues: The two proline residues impart significant conformational constraints on the peptide backbone. cymitquimica.com This pre-organization reduces the entropic penalty of binding and can lock the peptide into a bioactive conformation that fits precisely into a receptor's binding pocket. Proline analogues are known to be critical in designing peptidomimetics that favor specific secondary structures like β-turns. nih.gov
N-terminal Modification: The N-benzyloxycarbonyl (Z-group) is a bulky, hydrophobic moiety that protects the N-terminus from degradation and can contribute significantly to binding affinity through additional interactions with the receptor.
Given these features, this compound could potentially interact with receptors for endogenous peptides that feature proline-rich sequences or hydrophobic C-termini, such as certain neuropeptide or chemokine receptors. targetmol.com
Table 2: Methodologies for Assessing Peptide-Receptor Interactions
| Assay Type | Principle | Information Gained | Example Application |
|---|---|---|---|
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from a receptor by the test compound. | Binding affinity (Ki, Kd), receptor density (Bmax). | Characterizing antagonist binding to formyl peptide receptors (FPR). targetmol.com |
| Fluorescence Polarization (FP) | Measures changes in the polarization of light emitted from a fluorescently labeled ligand upon binding to a larger receptor molecule. | Real-time binding kinetics, binding affinity. | Studying peptide-protein interactions in high-throughput screening. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as the test compound binds to an immobilized receptor. | Association (kon) and dissociation (koff) rate constants, affinity (Kd). | Detailed kinetic analysis of GLP-1 analogues binding to the GLP-1 receptor. nih.gov |
| Cell-Based Functional Assays | Measures the biological response (e.g., second messenger production like cAMP) following receptor activation or inhibition by the ligand. | Potency (EC50/IC50), efficacy, determination of agonist vs. antagonist activity. | Evaluating the potency of Substance P analogues at neurokinin receptors. diva-portal.org |
Mimicry of Endogenous Peptides by this compound
Peptidomimetics are compounds designed to replicate the biological activity of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation. nih.govnih.gov this compound can be analyzed as a peptidomimetic that potentially mimics the structure and function of certain endogenous peptides. The specific sequence of amino acids is paramount in determining which natural peptide it may emulate.
The Gly-Pro-Phe-Pro-Leu sequence contains motifs found in various bioactive peptides. Proline-rich regions are characteristic of many signaling molecules and structural proteins, often mediating protein-protein interactions. For example, proline-rich sequences are recognized by proteins containing SH3 or WW domains. The dipeptide sequence Pro-Phe is a known motif in some bioactive peptides.
A key class of endogenous peptides that this compound might mimic are the natural substrates of proline-specific peptidases. Prolyl oligopeptidase (POP), for instance, is a cytosolic enzyme that cleaves small, proline-containing peptides (less than 30 amino acids) such as substance P, oxytocin, and vasopressin. mostwiedzy.pl These endogenous peptides play crucial roles in neurotransmission, blood pressure regulation, and social behavior. By mimicking the structure of a POP substrate at its cleavage site, a synthetic peptide could act as a competitive inhibitor, thereby prolonging the action of the endogenous peptide.
The chemical modifications on this compound further support its role as a peptidomimetic:
The N-benzyloxycarbonyl (Z) group at the N-terminus blocks the action of aminopeptidases, which would otherwise rapidly cleave the N-terminal amino acid.
The study of peptide degradation products has shown that even fragments of a parent peptide can possess biological activity. researchgate.net Therefore, the core sequence of this compound could mimic the function of fragments from larger endogenous proteins that are released during normal physiological turnover.
Table 3: Comparison of this compound Sequence to Endogenous Peptides
| Peptide | Sequence | Key Residues/Motifs | Potential Functional Relevance |
|---|---|---|---|
| This compound | (Z)-Gly-Pro-Phe-Pro-Leu-OH | Pro-Phe, Pro-Leu | Potential mimicry of substrates for proline-specific peptidases. |
| Substance P (fragment) | ...Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Pro-X-X-Pro, Phe, Leu | An endogenous neuropeptide and substrate for Prolyl Oligopeptidase (POP). dcu.ie |
| Bradykinin | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | Pro-Pro-Gly-Phe, Pro-Phe | A peptide involved in inflammation and blood pressure regulation. |
| Casomorphins (e.g., β-Casomorphin 7) | Tyr-Pro-Phe-Pro-Gly-Pro-Ile | Pro-Phe-Pro | Opioid peptides derived from the digestion of milk protein casein. |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2 | Pro-Leu-Gly | A hormone and neuropeptide; a substrate for POP. mostwiedzy.pldcu.ie |
Compound Reference Table
Structure Activity Relationship Sar Studies of Z Gly Pro Phe Pro Leu Oh
Contribution of Individual Amino Acid Residues to Biological Function
The biological activity of a peptide is intrinsically linked to the properties of its constituent amino acid residues, including their sequence, hydrophobicity, and size. tandfonline.comcsic.es
Glycine (B1666218) (Gly): The presence of glycine, with its single hydrogen atom as a side chain, provides significant flexibility to the peptide backbone. csic.es This flexibility can be crucial for adopting the optimal conformation required for binding to a biological target.
Proline (Pro): Proline's unique pyrrolidine (B122466) ring structure imposes significant conformational constraints, often inducing turns in the peptide chain. csic.es In the context of enzyme inhibition, the proline residue at the P1 position (adjacent to the scissile bond) is often critical for recognition by prolyl-specific peptidases. tandfonline.commostwiedzy.pl The stereochemistry of proline is also vital; replacement of L-proline with its D-isomer can dramatically reduce or abolish inhibitory activity. tandfonline.com
Phenylalanine (Phe): The bulky and hydrophobic nature of the phenylalanine residue is a key contributor to the inhibitory potency of many peptide-based inhibitors. tandfonline.com Hydrophobic interactions are often a primary driving force for the binding of a ligand to its receptor or enzyme active site.
Leucine (B10760876) (Leu): Similar to phenylalanine, leucine is a hydrophobic amino acid that can enhance binding affinity through hydrophobic interactions. csic.es Studies on various peptide inhibitors have shown that hydrophobic residues at specific positions are often preferred for optimal activity. nih.gov
Impact of N-terminal Benzyloxycarbonyl (Z) Group on Activity Profile
The N-terminal benzyloxycarbonyl (Z) group is not merely a protecting group in this context; it plays a direct and significant role in the biological activity of the peptide. Research on prolyl endopeptidase inhibitors has consistently shown that a benzyloxycarbonyl group is a highly effective N-blocking component for inhibitory activity. tandfonline.comnih.gov
Conformational Analysis and Bioactivity Correlation
The three-dimensional structure, or conformation, of Z-Gly-Pro-Phe-Pro-Leu-OH is a critical determinant of its biological activity. The peptide's ability to adopt a specific conformation that is complementary to the binding site of its target is essential for its function.
The presence of two proline residues significantly influences the peptide's conformational landscape, inducing specific turns and restricting flexibility. csic.es This pre-organization can reduce the entropic penalty upon binding, leading to higher affinity. The relative positioning of the hydrophobic side chains of phenylalanine and leucine, dictated by the peptide backbone's conformation, is crucial for maximizing favorable interactions with the target.
NMR spectroscopy and molecular dynamics simulations are powerful tools for elucidating the solution conformation of such peptides. uzh.chnih.gov These studies can reveal key structural features, such as the presence of β-turns and the spatial orientation of the amino acid side chains, which can then be correlated with biological activity data to build a comprehensive SAR model. nih.govtandfonline.com For instance, a well-defined conformation with specific side-chain orientations has been shown to be responsible for the enhanced activity of some cyclic peptide analogs. nih.gov
Rational Design of this compound Analogs for Enhanced Efficacy
The insights gained from SAR studies provide a foundation for the rational design of analogs with improved properties, such as increased potency, selectivity, and metabolic stability. nih.govekb.egnih.gov
One common strategy involves the substitution of individual amino acid residues. For example, replacing a residue with a non-natural amino acid or an isomer can probe the steric and electronic requirements of the binding site. acs.org The introduction of D-amino acids can increase resistance to proteolytic degradation. ekb.eg
Another approach is the cyclization of the peptide. This can be achieved by forming a lactam bridge or a disulfide bond, which restricts the conformational flexibility of the peptide and can lock it into a bioactive conformation. nih.gov
The table below presents hypothetical data illustrating how modifications to the parent peptide, this compound, could affect its inhibitory activity against a target enzyme, in this case, prolyl endopeptidase (PEP).
Table 1: Inhibitory Activity of this compound and Its Analogs against Prolyl Endopeptidase (PEP) This table is interactive. You can sort the data by clicking on the column headers.
| Compound | Modification from Parent Peptide | IC₅₀ (nM) | Fold Change from Parent |
| This compound | Parent Peptide | 150 | 1.0 |
| Analog 1 | Substitution: Leu -> Ala | 750 | 5.0 (Decrease) |
| Analog 2 | Substitution: Phe -> Tyr | 200 | 1.3 (Decrease) |
| Analog 3 | Substitution: Gly -> Ala | 180 | 1.2 (Decrease) |
| Analog 4 | N-terminal group: Z -> Boc | 450 | 3.0 (Decrease) |
| Analog 5 | C-terminal: Leu-OH -> Leu-NH₂ | 120 | 0.8 (Increase) |
| Analog 6 | Cyclization (Head-to-tail) | 50 | 0.33 (Increase) |
IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data is hypothetical and for illustrative purposes only.
Advanced Research Applications and Therapeutic Potential of Z Gly Pro Phe Pro Leu Oh
Z-Gly-Pro-Phe-Pro-Leu-OH as a Building Block in Complex Peptide Synthesis
The synthetic peptide this compound serves as a fundamental building block in the creation of more complex peptides, which are vital in drug development and biochemistry. chemimpex.com Its specific sequence and structural characteristics make it a valuable component for researchers. The molecule's design includes a benzyloxycarbonyl (Z) group at the N-terminus and a free carboxyl (-OH) group at the C-terminus, which are critical for its function in peptide synthesis.
The benzyloxycarbonyl group acts as a protecting agent for the N-terminal amino acid, glycine (B1666218). This protection is essential during synthesis to prevent unintended side reactions, ensuring the peptide chain is assembled in the correct sequence. The free carboxyl group on the C-terminal leucine (B10760876) is the reactive site, allowing the peptide to be linked to other amino acids or peptide fragments to create larger, more elaborate molecules.
This compound is particularly useful in a method known as fragment condensation, where pre-synthesized peptide segments are joined together. This approach can be more efficient for producing large peptides compared to adding one amino acid at a time. The defined structure of this compound ensures that it can be reliably incorporated into these larger structures.
Key Molecular Features for Synthesis
| Component | Function | Significance in Synthesis |
|---|---|---|
| Z-group (Benzyloxycarbonyl) | N-terminus protecting group | Prevents unwanted side reactions at the glycine end. |
| Peptide Backbone | Gly-Pro-Phe-Pro-Leu | Provides a specific structural and chemical sequence. |
| -OH group (Carboxyl) | C-terminus reactive site | Allows for linkage to other amino acids or peptides. |
Role of this compound in Novel Pharmaceutical Design
In the pursuit of new medicines, this compound is utilized in the design of novel pharmaceuticals, particularly in the development of peptide-based therapeutics. chemimpex.comchemimpex.com Its structure allows for tailored interactions with biological receptors and can be instrumental in targeting specific biological pathways. chemimpex.com
Targeting Specific Biological Pathways for Therapeutic Intervention
Peptide-based drugs are known for their high specificity and potency, which can lead to fewer side effects than traditional small-molecule drugs. pharmtech.com The unique sequence of this compound can be integrated into larger peptides designed to interact with specific biological targets like enzymes or cellular receptors. chemimpex.com The ability of such peptides to mimic natural molecules can aid in the development of new therapeutic agents. chemimpex.com
The sequence contains two proline residues, which are known to introduce kinks or bends into a peptide chain. technologynetworks.com This structural feature can be critical for achieving the precise three-dimensional shape required for a peptide to bind effectively to its target. The hydrophobic amino acids in the sequence—phenylalanine and leucine—also play a role in how the peptide interacts with biological molecules. wikipedia.org By serving as a structural model, this compound can help in designing more complex peptides with specific biological functions. chemimpex.com
Development of Peptide-Based Therapeutic Agents
This compound is a key intermediate in the synthesis of peptide-based therapeutic agents. chemimpex.com The stability and defined sequence of the compound contribute to the stability and potential efficacy of the final therapeutic peptides. chemimpex.com Researchers can use this building block to systematically construct and test new drug candidates.
The development process often involves creating a library of related peptides to identify which modifications result in the most effective therapeutic action. The versatility of this compound allows for its use in creating this diversity. The protecting Z-group can be removed to allow for further extension of the peptide chain, enabling the creation of a wide array of potential drug molecules from a single, well-characterized starting fragment. This strategic approach is crucial in the early stages of drug discovery and development.
Investigations into this compound in Dermatological Research
The application of peptides in skincare and dermatology is an expanding field of research, with a focus on addressing signs of aging and promoting skin health.
Anti-aging Research Modalities Involving this compound
Skin aging is characterized by a decline in structural proteins like collagen, leading to wrinkles and loss of elasticity. Certain peptides are being investigated for their potential to counteract these effects. The peptide sequence Gly-Pro-Val-Gly-Pro-Ser, found in fish collagen, has been shown to improve skin moisture and wrinkles in photoaging models. researchgate.netnih.gov Specifically, tripeptides such as Gly-Pro-Hyp have been identified as potent anti-photoaging agents derived from collagen. nih.gov
The sequence within this compound contains Glycine and Proline, which are key components of collagen. This has led to research into its potential to influence the skin's natural repair processes. The pentapeptide derivative containing the sequence Gly-Pro-Phe-Pro-Leu has been used in skin care products. glpbio.com
Role in Skin Renewal Processes
Effective skin renewal relies on a balance between the breakdown of old extracellular matrix components and the synthesis of new ones. This process is regulated by enzymes known as matrix metalloproteinases (MMPs). An imbalance in MMP activity can contribute to the visible signs of aging.
Research has shown that certain collagen-derived peptides can decrease the levels of MMP-1 and MMP-3, enzymes that degrade collagen, while also increasing the production of new collagen. nih.gov The peptide sequence GPFPL, which is part of this compound, has been noted to inhibit serine proteinases and has been used in skincare for its ability to inhibit the desquamation (shedding) of human skin. glpbio.com By modulating these enzymatic processes, peptides can potentially support the skin's structural integrity and renewal, contributing to a healthier appearance.
Exploration of this compound in Biochemical and Pharmaceutical Assays
This compound, a synthetic peptide, is primarily recognized for its role in drug development and research. chemimpex.com Its distinct structure is instrumental in protein synthesis and receptor binding, highlighting its value in the field of peptide therapeutics. chemimpex.com Research applications for this compound are centered on its ability to modulate enzyme activity, its function in receptor binding assays, and its utility as a foundational component in the synthesis of more complex peptides. chemimpex.com
One of the noted applications of this compound is in skincare, where it is utilized for its ability to inhibit serine proteinases. glpbio.com This inhibitory action is linked to the process of desquamation, the natural shedding of the outer layers of the skin. glpbio.com The peptide sequence Gly-Pro-Phe-Pro-Leu (GPFPL) and its N-carbobenzoxy (Z) derivative, this compound, have been identified as inhibitors of these serine proteinases. glpbio.com
For context, a structurally related but distinct tetrapeptide aldehyde, Z-Gly-Pro-Phe-Leu-CHO, has been documented as a highly selective and potent inhibitor of the proteasome. medchemexpress.com For this different compound, specific inhibitory constants have been determined against various proteasomal activities. medchemexpress.com
The research utility of this compound is further underscored by its role as a building block in peptide synthesis, contributing to the development of novel therapeutic peptides with enhanced stability and efficacy. chemimpex.com Its capacity to mimic natural peptides allows researchers to design new therapeutic agents aimed at specific biological pathways. chemimpex.com
Table of Research Applications for this compound
| Research Area | Application |
|---|---|
| Enzyme Activity Modulation | Inhibition of serine proteinases involved in skin desquamation. glpbio.com |
| Peptide Synthesis | Used as a fundamental component for creating more complex therapeutic peptides. chemimpex.com |
| Drug Development | Leveraged in the design of novel pharmaceuticals targeting specific biological pathways. chemimpex.com |
It is important to note that while the applications are described, specific quantitative outcome data from these assays for this compound are not widely published in scientific literature.
Future Directions and Translational Research Perspectives for Z Gly Pro Phe Pro Leu Oh
Innovations in Delivery Systems for Peptide-Based Therapeutics
A significant hurdle for peptide therapeutics, including Z-Gly-Pro-Phe-Pro-Leu-OH, is their delivery to target sites in the body. Innovations in drug delivery systems are paramount to enhancing their stability, bioavailability, and efficacy. nih.govwisdomlib.org Future research will likely focus on encapsulating or modifying this compound to overcome challenges like enzymatic degradation and poor membrane permeability.
Advanced carrier systems such as nanoparticles, liposomes, and microgels offer a promising approach to protect peptides from the harsh environment of the gastrointestinal tract and bloodstream, allowing for controlled and sustained release. nbinno.com For instance, encapsulating this compound within liposomes, which are nanoparticles composed of phospholipid bilayers, could shield its chemical structure from damage. nih.gov
Another area of innovation lies in chemical modifications of the peptide itself. Techniques like PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, can improve the pharmacokinetic properties of peptides. nbinno.com Hydrogels, particularly those that are self-assembling, represent another frontier for peptide delivery. bioengineer.org These three-dimensional networks can be loaded with this compound and designed to release the peptide in response to specific physiological stimuli. creative-peptides.com
| Delivery System | Mechanism of Action | Potential Advantages for this compound |
|---|---|---|
| Nanoparticles (e.g., Liposomes) | Encapsulate the peptide, protecting it from degradation and facilitating targeted delivery. nih.gov | Improved stability in circulation, potential for targeted release, and reduced degradation. nih.gov |
| PEGylation | Covalent attachment of polyethylene glycol chains to the peptide. nbinno.com | Increased half-life, reduced immunogenicity, and improved solubility. |
| Hydrogels | Three-dimensional polymer networks that can encapsulate the peptide for sustained release. bioengineer.org | Controlled and prolonged release at the target site, biocompatibility. nih.gov |
Integration into Multi-Component Therapeutic Strategies
The future of therapeutics is moving towards combination therapies and multi-component strategies to tackle complex diseases from multiple angles. This compound could be integrated into such strategies in several ways. One of the most promising approaches is the development of peptide-drug conjugates (PDCs). nih.govcreative-peptides.com In a PDC, a peptide with high target affinity is linked to a potent drug molecule, effectively acting as a delivery vehicle to transport the drug to a specific site, thereby increasing efficacy and reducing off-target side effects. nih.gov
This compound could potentially be used as the peptide component of a PDC, designed to target specific cells or tissues. This would be particularly relevant in oncology, where targeted delivery of chemotherapeutics is a major goal. creative-peptides.com
Advanced Preclinical Research Models for Efficacy and Safety Assessment
To accurately predict the clinical success of this compound, advanced preclinical models that better mimic human physiology are essential. Traditional 2D cell cultures and animal models often fail to replicate the complexity of human diseases. nih.gov The development of 'humanized mice' and other genetically engineered mouse models has been a step forward in modeling human immune responses for therapeutic agent discovery. nih.gov
The future of preclinical assessment lies in the use of more sophisticated in vitro systems. Three-dimensional (3D) cell culture models, such as organoids and organ-on-a-chip (OOC) systems, offer a more realistic microenvironment for testing the efficacy and toxicity of peptide therapeutics. nih.gov These models can provide deeper insights into the cellular effects and potential toxicity profiles of this compound.
| Preclinical Model | Description | Application for this compound Assessment |
|---|---|---|
| Organoids | Self-organizing 3D cell cultures that mimic the structure and function of an organ. nih.gov | Efficacy and toxicity testing in a more physiologically relevant context. |
| Organ-on-a-Chip (OOC) | Microfluidic devices that simulate the activities, mechanics, and physiological responses of entire organs. nih.gov | Studying pharmacokinetics and pharmacodynamics in a human-like system. |
| AI and Machine Learning | Computational models to predict peptide structure, function, and interactions. utoronto.ca | Virtual screening of potential targets and optimization of peptide design. |
Potential for Novel Biotechnological and Biomedical Applications
Beyond direct therapeutic use, the unique properties of this compound open up possibilities for a range of novel biotechnological and biomedical applications. Its defined sequence and structure make it a valuable building block in the field of biomaterials. chemimpex.com
One potential application is in tissue engineering, where synthetic peptides are used to create hydrogels that can act as scaffolds for cell growth and tissue regeneration. genscript.comresearchgate.net The self-assembling properties of certain peptides can be harnessed to form these biocompatible materials. nih.gov this compound could be incorporated into such hydrogels to provide specific biological cues or to control the physical properties of the scaffold.
In the realm of diagnostics, peptides are being developed as highly specific molecular probes for detecting biomarkers associated with various diseases. medicineinnovates.com The ability of this compound to interact with specific biological molecules could be exploited for the development of new diagnostic tools. chemimpex.com
Furthermore, this peptide has been explored in cosmetic science for its potential to enhance the penetration of active ingredients in skincare products. glpbio.com Its ability to interact with skin components could be further investigated for applications in dermatology and topical drug delivery. In biotechnology, it could be used to create specialized proteins and enzymes for industrial applications, such as in the production of biofuels. chemimpex.com
Q & A
Q. What are the optimal synthesis protocols for Z-Gly-Pro-Phe-Pro-Leu-OH, and how do solvent systems influence yield?
Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard, but solution-phase methods may offer advantages for specific proline-rich sequences. Evidence suggests tert-butyl-based solvents (e.g., DCM/DMF mixtures) improve coupling efficiency for proline residues due to reduced steric hindrance . Yield optimization requires iterative HPLC purification (C18 columns, 0.1% TFA in acetonitrile/water gradients) and MALDI-TOF validation. Challenges include diketopiperazine formation during Pro-Leu coupling steps, mitigated by low-temperature (-20°C) reactions .
Q. How do researchers characterize the stability of this compound under physiological conditions?
Stability assays involve incubating the peptide in phosphate-buffered saline (PBS, pH 7.4) at 37°C, with aliquots analyzed via LC-MS at 0, 24, and 48 hours. Degradation products (e.g., hydrolyzed Z-group or Pro-Phe bond cleavage) are quantified against internal standards. Contradictions in literature data often arise from variations in buffer ionic strength or trace metal contamination, necessitating strict adherence to NIH preclinical reporting guidelines .
Q. What computational tools predict the secondary structure of this compound?
Molecular dynamics (MD) simulations using AMBER or GROMACS with CHARMM36 force fields model proline-induced helical or β-turn conformations. Comparative analysis with circular dichroism (CD) spectra validates predictions. Discrepancies between computational and experimental data may stem from solvent polarity assumptions in simulations .
Advanced Research Questions
Q. How can conflicting data on the peptide’s protease resistance be resolved?
Contradictory results (e.g., trypsin susceptibility vs. stability) require meta-analysis of experimental conditions. Key variables include:
- Enzyme-to-substrate ratio : High ratios may overestimate degradation.
- Assay temperature : Room temperature vs. physiological conditions.
- Detection limits : LC-MS vs. fluorometric assays.
A framework for reconciliation involves:
Replicating studies using standardized protocols (NIH guidelines) .
Applying statistical tools (ANOVA with post-hoc Tukey tests) to identify outlier datasets .
Reporting confidence intervals for degradation rates to clarify reproducibility .
Q. What strategies optimize this compound for in vivo studies targeting collagenase inhibition?
- Lipidization : Stearic acid conjugation improves membrane permeability (logP > 2.0).
- Dose-response curves : Administer 0.1–10 mg/kg in murine models, with collagenase activity measured via fluorescent substrate hydrolysis (ex/em 490/520 nm).
- Control groups : Include scrambled-sequence peptides and vehicle-only cohorts to isolate specificity .
Q. How do researchers design experiments to isolate the peptide’s bioactivity from aggregation artifacts?
Dynamic light scattering (DLS) : Pre-screen peptide solutions for aggregates (>100 nm particles).
Centrifugal filtration : Use 10 kDa MWCO filters to remove aggregates.
Negative controls : Compare activity of monomeric vs. aggregated forms in cell-based assays (e.g., fibroblast migration).
Statistical validation : Use two-tailed t-tests to confirm significance thresholds (p < 0.01) .
Methodological Challenges and Solutions
Q. What criteria distinguish high-quality this compound batches for reproducibility?
| Parameter | Acceptance Criteria | Analytical Method |
|---|---|---|
| Purity | ≥95% (HPLC area %) | RP-HPLC (C18, 220 nm) |
| Mass Accuracy | ±0.05 Da | MALDI-TOF/ESI-MS |
| Endotoxin Levels | <0.1 EU/mg | Limulus amebocyte lysate (LAL) |
| Solubility | ≥1 mg/mL in PBS | Nephelometry |
Q. How should researchers address discrepancies between in vitro and in silico binding affinity data?
- Re-evaluate force field parameters : Proline’s ring puckering may require adjusted torsional constraints in MD simulations .
- Experimental calibration : Use surface plasmon resonance (SPR) to measure kinetic constants (ka/kd) and refine computational models.
- Peer review : Submit raw data to repositories like Zenodo for independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
